An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluorotoluene
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluorotoluene
Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Drug Discovery
For researchers, scientists, and professionals in the field of drug development, the precise selection of molecular building blocks is a critical determinant of a program's success. The strategic incorporation of halogens, particularly fluorine and bromine, into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine, owing to its small size and high electronegativity, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Bromine, a larger and more polarizable halogen, often serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and can also participate in crucial halogen bonding interactions with biological targets.[2]
3,5-Dibromo-4-fluorotoluene emerges as a compound of significant interest at the intersection of these principles. This trifunctionalized toluene derivative offers a unique constellation of chemical properties: a lipophilic methyl group, a metabolically robust carbon-fluorine bond, and two reactive carbon-bromine bonds. This arrangement provides a synthetically versatile scaffold, enabling chemists to explore chemical space in multiple vectors from a single, well-defined starting material. Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective and reproducible application in the synthesis of novel chemical entities with therapeutic potential.
This guide provides a comprehensive overview of the core physical properties of 3,5-Dibromo-4-fluorotoluene, grounded in both established data and the practical methodologies required for their verification. It is designed to equip the laboratory scientist with the knowledge to confidently handle, characterize, and deploy this valuable synthetic intermediate.
Molecular and Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential for its application in synthesis and for predicting its behavior in various physical and biological systems. The key identifiers and known physical constants for 3,5-Dibromo-4-fluorotoluene are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3,5-Dibromo-4-fluorotoluene | Oakwood Chemical[3] |
| Synonym | 1,3-Dibromo-2-fluoro-5-methylbenzene | Oakwood Chemical[3] |
| CAS Number | 444-13-3 | Oakwood Chemical[3] |
| Molecular Formula | C₇H₅Br₂F | Oakwood Chemical[3] |
| Molecular Weight | 267.92 g/mol | Oakwood Chemical[3] |
| Boiling Point | 118-125 °C at 21 mmHg | Oakwood Chemical[3] |
| Purity | ≥98% | Oakwood Chemical[3] |
Note: Data for melting point and density are not consistently reported in publicly available databases. The protocols outlined in the subsequent sections provide robust methods for their experimental determination.
Experimental Determination of Physical Properties
The following sections detail standardized, self-validating protocols for the experimental determination of key physical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically <2 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.
This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry laboratories.
Step-by-Step Protocol:
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Sample Preparation:
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Ensure the 3,5-Dibromo-4-fluorotoluene sample is completely dry and finely powdered. This is achieved by crushing a small amount of the solid on a watch glass with a spatula. Homogeneity is key to reproducible results.
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Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small plug of material will be forced into the tube.
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Sample Loading:
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Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column at the bottom.
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The final packed sample height should be between 3-5 mm for optimal heat transfer and clear visual observation.
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-
Instrument Setup:
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Turn on the melting point apparatus.
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Set a "start temperature" approximately 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to establish an approximate range.
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Set the heating ramp rate. For a precise measurement, a slow ramp rate of 1-2 °C per minute is crucial.
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Measurement:
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Insert the loaded capillary tube into the heating block of the apparatus.
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Press "START" to begin the heating ramp from the set start temperature.
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Observe the sample through the magnified viewing port.
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Record T₁: The temperature at which the first droplet of liquid appears within the solid matrix.
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Record T₂: The temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
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Reporting:
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The melting point is reported as the range from T₁ to T₂.
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For validation, the procedure should be repeated at least twice. Consistent results confirm the accuracy of the measurement.
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Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Understanding a compound's solubility profile is paramount in drug development, influencing formulation, bioavailability, and purification strategies. A qualitative assessment in a range of solvents provides a practical understanding of its polarity and intermolecular interactions.
This protocol provides a systematic approach to determining the solubility of 3,5-Dibromo-4-fluorotoluene in a panel of common laboratory solvents of varying polarities.
Step-by-Step Protocol:
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Preparation:
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Arrange a series of clean, dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).
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Accurately weigh approximately 10 mg of 3,5-Dibromo-4-fluorotoluene and place it into each test tube. Consistency in the amount of solute is crucial for comparative analysis.
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Solvent Addition:
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To the first tube, add the first solvent (e.g., Water) in 0.5 mL increments.
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After each addition, vigorously agitate the mixture for 30-60 seconds. The use of a vortex mixer ensures thorough mixing.
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Observation and Classification:
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Visually inspect the solution against a well-lit background.
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Classify the solubility based on the following criteria:
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Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
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Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve at all.
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-
Continue adding solvent up to a total volume of 3 mL. If the compound dissolves at any point, note the approximate volume of solvent required.
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Systematic Testing:
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Repeat steps 2 and 3 for each solvent in the panel.
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Record all observations systematically in a table.
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Based on the structure ("like dissolves like"), 3,5-Dibromo-4-fluorotoluene is a relatively nonpolar, aromatic molecule. It is expected to be insoluble in polar protic solvents like water but show increasing solubility in solvents of moderate to low polarity.
| Solvent | Polarity | Expected Solubility |
| Water | High | Insoluble |
| Ethanol | High-Medium | Sparingly Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium-Low | Soluble |
| Toluene | Low | Very Soluble |
| Hexane | Low | Soluble |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections describe the expected spectral features of 3,5-Dibromo-4-fluorotoluene and provide standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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Expected Spectrum: The symmetry of 3,5-Dibromo-4-fluorotoluene will simplify its ¹H NMR spectrum.
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Aromatic Protons: The two protons on the aromatic ring are chemically equivalent. They will appear as a single signal (a singlet, or a narrowly split multiplet due to coupling with the fluorine atom). The strong deshielding effect of the two bromine atoms and the fluorine atom will likely shift this signal downfield into the range of 7.0-7.5 ppm.
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Methyl Protons: The three protons of the methyl group are equivalent and will appear as a singlet around 2.2-2.5 ppm.
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-
Expected Spectrum: Due to the molecule's symmetry, only four distinct carbon signals are expected.
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Aromatic Carbons:
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C-F Carbon: One signal, significantly shifted downfield and split by the fluorine atom (¹J-CF coupling).
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C-Br Carbons: One signal for the two equivalent carbons bonded to bromine.
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C-H Carbons: One signal for the two equivalent carbons bonded to hydrogen.
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C-CH₃ Carbon: One signal for the quaternary carbon attached to the methyl group.
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Methyl Carbon: One signal in the aliphatic region, typically around 20-25 ppm.
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Caption: Standard workflow for NMR sample preparation.
Causality in Protocol:
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Deuterated Solvent (e.g., CDCl₃): Using a solvent where protons are replaced by deuterium is critical.[4] This prevents the solvent's own proton signals from overwhelming the much smaller signals from the sample. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during data acquisition.
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Sample Concentration (5-10 mg): This amount provides a sufficient number of nuclei to obtain a high-quality spectrum in a reasonable amount of time without causing issues of viscosity or line broadening that can arise from overly concentrated samples.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
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C-H (Aromatic): Stretching vibrations typically appear just above 3000 cm⁻¹.
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C-H (Aliphatic): Stretching vibrations from the methyl group will be observed just below 3000 cm⁻¹.
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C=C (Aromatic): Ring stretching vibrations will cause sharp peaks in the 1600-1450 cm⁻¹ region.
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C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region.
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C-Br Stretch: A strong absorption will be present in the fingerprint region, typically between 600-500 cm⁻¹.
ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples with minimal preparation.
Step-by-Step Protocol:
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Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the powdered 3,5-Dibromo-4-fluorotoluene onto the center of the ATR crystal.
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Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.
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Data Acquisition: Initiate the sample scan. The instrument directs an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.[5]
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Cleaning: After the measurement, raise the pressure arm, remove the sample, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
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Molecular Ion Peak (M⁺): The most crucial feature will be the molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will exhibit a characteristic pattern of three peaks:
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M⁺: Contains two ⁷⁹Br isotopes.
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[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
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[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1. For C₇H₅⁷⁹Br₂F, the mass would be ~266 amu. The [M+2]⁺ peak would be at ~268 amu, and the [M+4]⁺ peak at ~270 amu.
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Fragmentation Peaks: Common fragmentation patterns would include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl group ([M-CH₃]⁺), which would help to piece together the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile, thermally stable compounds like 3,5-Dibromo-4-fluorotoluene.
Step-by-Step Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrument Setup:
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Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
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Set up a temperature program for the GC oven that will effectively separate the analyte from any impurities and the solvent.
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Set the mass spectrometer to scan over an appropriate mass range (e.g., 50-350 amu) in EI mode.
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-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet. The sample is vaporized and swept onto the column by the carrier gas (usually helium).
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Separation & Detection: The compound travels through the GC column and is separated from other components based on its boiling point and interaction with the column's stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
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Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of two bromine atoms.
Conclusion
3,5-Dibromo-4-fluorotoluene is a strategically designed building block for medicinal chemistry and organic synthesis. A thorough characterization of its physical properties is the first and most critical step toward its successful application. This guide has provided a compilation of its known attributes and, more importantly, has detailed the robust, self-validating experimental protocols necessary for a research scientist to verify these properties and ensure the quality and consistency of their starting materials. By applying these standardized methods for determining melting point, solubility, and spectroscopic identity, researchers can proceed with confidence in the development of novel molecular architectures.
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